rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-amine hydrochloride
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Overview
Description
rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-amine hydrochloride is a bicyclic amine compound with a unique structure that includes an oxabicyclo nonane ring system. This compound is of interest in various fields of scientific research due to its potential biological activities and its utility as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-amine hydrochloride typically involves the formation of the bicyclic ring system followed by the introduction of the amine group. One common method involves the use of a Diels-Alder reaction to construct the bicyclic core, followed by functional group transformations to introduce the amine functionality. The final step often involves the conversion of the free amine to its hydrochloride salt for improved stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes used in laboratory settings. This includes the use of scalable reaction conditions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkyl halides or acyl chlorides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially novel properties.
Scientific Research Applications
rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-amine hydrochloride has several applications in scientific research:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying structure-activity relationships in biological systems.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,5S)-2-azabicyclo[3.3.1]nonane hydrochloride
- rac-(1R,5S)-3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Uniqueness
rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-amine hydrochloride is unique due to the presence of the oxabicyclo nonane ring system, which imparts distinct chemical and biological properties. This structural feature differentiates it from other bicyclic amines and contributes to its potential as a versatile compound in various research applications.
Properties
CAS No. |
2763584-03-6 |
---|---|
Molecular Formula |
C8H16ClNO |
Molecular Weight |
177.7 |
Purity |
95 |
Origin of Product |
United States |
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